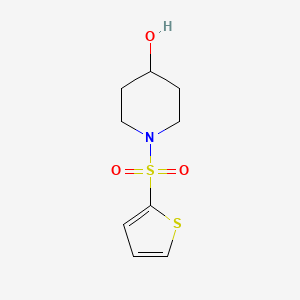

1-(Thiophen-2-ylsulfonyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

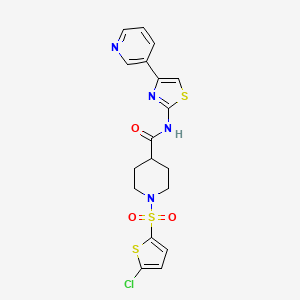

The compound 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals. The thiophen-2-ylsulfonyl group attached to the piperidine ring suggests potential for increased reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to the target compounds . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods provide a basis for the synthesis of this compound, which would likely involve a similar sulfonylation reaction using a thiophene-based sulfonyl chloride.

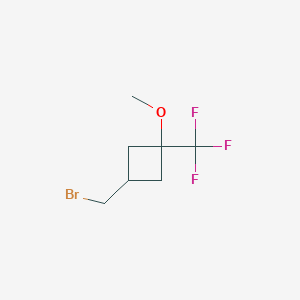

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar sulfonyl piperidine derivatives. The crystallographic data reveal that these compounds typically crystallize in a monoclinic space group, with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom is often distorted from a regular tetrahedron, indicating potential for interesting electronic properties and reactivity.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, the reaction of piperidinium dithiocarboxylates with arsine derivatives leads to the formation of thioacylsulfanylarsines, showcasing the nucleophilic character of piperidine derivatives . Additionally, piperidine has been used as a catalyst in the synthesis of chromeno[4,3-d]pyrimidin-5-one derivatives, demonstrating its versatility in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the nitrogen atom and the rest of the molecule. Spectroscopic techniques such as NMR and IR are commonly used to characterize these compounds . The presence of the sulfonyl group can significantly affect the compound's polarity, solubility, and reactivity. Computational studies on similar compounds indicate suitable physicochemical properties and drug-likeliness features, suggesting good oral bioavailability .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

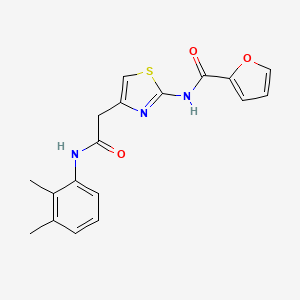

- Novel 1,2-Dihydropyridines, Thiophenes, and Thiazole Derivatives : Some novel compounds, including thiophene derivatives, showed significant in-vitro anticancer activity against the human breast cancer cell line (MCF7) (Al-Said et al., 2011).

- Antiproliferative Study of Quinoline Analogues : Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited significant growth inhibition of various human cancer cell lines (Harishkumar et al., 2018).

Anti-Inflammatory and Antioxidant Agents

- Thiosemicarbazone-Based Agents : New thiosemicarbazones incorporated into a diaryl ether framework demonstrated potent in vitro and in vivo anti-inflammatory and antioxidant activities (Altıntop et al., 2022).

Antimicrobial Activity

- N-Substituted Derivatives of 1,3,4-Oxadiazole : These compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

- Synthesis of Thiophenes with Antimicrobial Properties : A variety of thiophene derivatives displayed promising antimicrobial activities (Ramalingam & Sarvanan, 2020).

Molecular Docking and Structural Studies

- Isatin Sulfonamide Derivatives : Molecular docking studies of these compounds suggested potential for hepatocellular carcinoma treatment (Eldeeb et al., 2022).

- Structural Analysis of Piperidinyl Derivatives : Detailed structural and electronic properties of several anticonvulsant compounds, including piperidin-4-ol derivatives, were analyzed (Georges et al., 1989).

Synthesis and Chemical Properties

- Synthesis of α-Aminophosphonates : Novel piperidinyl-containing α-aminophosphonates were synthesized and showed insecticidal activities (Jiang et al., 2013).

- Synthesis of Oxadiazole Hybrids : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents (Rehman et al., 2018).

Safety and Hazards

The safety information available indicates that “1-(Thiophen-2-ylsulfonyl)piperidin-4-ol” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Target of Action

The primary target of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

By blocking the CCR5 receptor, this compound disrupts the normal function of this receptor, which plays a crucial role in the entry of HIV-1 into cells . This disruption prevents HIV-1 from infecting cells and spreading throughout the body .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the spread of the virus .

Propiedades

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8,11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNUHSUHPUESAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913479-58-0 |

Source

|

| Record name | 1-(thiophen-2-ylsulfonyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)